2-(Methylthio)-6-propylpyrimidin-4-ol
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Overview
Description
2-(Methylthio)-6-propylpyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a methylthio group at position 2, a propyl group at position 6, and a hydroxyl group at position 4. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the methylation of 2-thiouracil to form 2-methylthio-4-pyrimidinone, which can then be further functionalized to introduce the propyl group . The reaction conditions often involve the use of methyl iodide under basic conditions at room temperature, followed by further reactions to introduce the propyl group.
Industrial Production Methods
Industrial production of 2-(Methylthio)-6-propylpyrimidin-4-ol may involve large-scale synthesis starting from commercially available precursors such as 2-thiouracil. The process typically includes methylation, followed by alkylation to introduce the propyl group. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-6-propylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group.
Substitution: The hydroxyl group at position 4 can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-methylated pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methylthio)-6-propylpyrimidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antiviral activities.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 2-(Methylthio)-6-propylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit enzymes involved in various biological processes, such as DNA synthesis or protein modification.
Modulating Receptors: It may interact with cellular receptors, altering signal transduction pathways.
Interfering with Metabolic Pathways: The compound can disrupt metabolic pathways, leading to altered cellular functions
Comparison with Similar Compounds
2-(Methylthio)-6-propylpyrimidin-4-ol can be compared with other pyrimidine derivatives:
2-Methylthio-4-pyrimidinone: Similar structure but lacks the propyl group.
2-Propyl-4-pyrimidinol: Similar structure but lacks the methylthio group.
2-(Methylthio)-6-methylpyrimidin-4-ol: Similar structure but has a methyl group instead of a propyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-methylsulfanyl-4-propyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-3-4-6-5-7(11)10-8(9-6)12-2/h5H,3-4H2,1-2H3,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICULGBASIPYTCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352588 |
Source
|
Record name | 2-(methylthio)-6-propylpyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5751-17-7 |
Source
|
Record name | 2-(methylthio)-6-propylpyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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